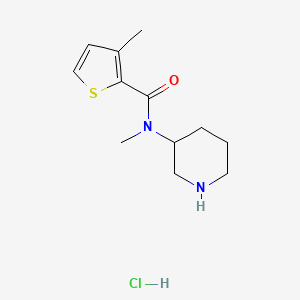

N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride

Description

Chemical Structure and Properties N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride (CAS: 1353985-79-1 or 1353981-59-5, discrepancies noted in sources ) is a thiophene-2-carboxamide derivative with a piperidin-3-yl group and dual methyl substituents (at the amide nitrogen and thiophene C3 position). Its molecular formula is C₁₂H₁₉ClN₂OS, with a molecular weight of 274.81 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N,3-dimethyl-N-piperidin-3-ylthiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS.ClH/c1-9-5-7-16-11(9)12(15)14(2)10-4-3-6-13-8-10;/h5,7,10,13H,3-4,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEYSCFRARTLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N(C)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves the reaction of 3-methylthiophene-2-carboxylic acid with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Research has highlighted several biological activities associated with N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound show promising results against cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria, indicating that this compound could be optimized for improved efficacy.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation; however, it is hypothesized that its action may involve:

- Interference with microbial cell wall synthesis.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

- Modulation of enzyme activity related to neurotransmitter breakdown.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings and Pharmacological Insights

Structural Modifications and Target Selectivity

- Piperidine vs. Quinuclidine : Replacing piperidin-3-yl with quinuclidin-3-yl (as in encenicline) introduces conformational rigidity, enhancing affinity for nicotinic acetylcholine receptors (nAChRs) implicated in cognitive disorders .

- Thiophene vs. Benzo[b]thiophene : Benzo[b]thiophene derivatives (e.g., compound 24 in ) exhibit extended aromatic systems, improving π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Benzyloxy/Methoxy Groups: In M8-B, these groups increase lipophilicity (logP), favoring blood-retinal barrier penetration for ocular targets .

Physicochemical and Pharmacokinetic Properties

- Solubility: Hydrochloride salts universally improve aqueous solubility. However, encenicline’s monohydrate form (annealed at 250°C) shows temperature-dependent stability, critical for formulation .

- Metabolism : Piperidine-containing compounds are prone to CYP450-mediated oxidation, whereas quinuclidine derivatives (e.g., encenicline) may exhibit longer half-lives due to metabolic resistance .

Therapeutic Potential

- CNS Applications : The piperidine/quinuclidine scaffold is common in neuromodulators (e.g., encenicline for Alzheimer’s, pipradrol isomers for stimulant effects) .

- Oncology : Benzo[b]thiophene carboxamides with piperidinylmethyl groups (e.g., compound 24) show sub-micromolar IC₅₀ values in kinase inhibition assays .

Biological Activity

N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C12H19ClN2OS

- Molecular Weight : 274.81 g/mol

- CAS Number : 1353981-59-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. Additionally, the compound may exhibit antimicrobial properties through mechanisms that disrupt bacterial cell function.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest strong activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Not specified |

| Staphylococcus epidermidis | Not specified | Not specified |

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent, making it a candidate for treating infections associated with biofilm-producing bacteria .

Anti-inflammatory Effects

The compound's mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This suggests a promising role in managing inflammatory diseases. Studies have shown that it can modulate inflammatory pathways effectively, contributing to its therapeutic potential.

Study on Antimicrobial Properties

In a comparative study involving various thiophene derivatives, this compound was highlighted for its significant antimicrobial activity. The study reported synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Research on Anti-cancer Potential

Exploratory studies have also indicated that derivatives of the compound may exhibit anticancer activity. For instance, modifications to the piperidine structure have shown enhanced cytotoxicity against specific cancer cell lines, suggesting that structural variations can lead to improved biological outcomes .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Potential use in developing new antibiotics.

- Anti-inflammatory Drugs : Research is ongoing to assess its effectiveness in chronic inflammatory conditions.

- Cancer Therapy : Investigations into its cytotoxic properties against cancer cells are promising for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.